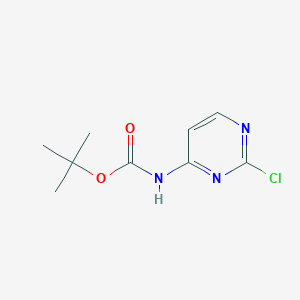![molecular formula C8H4BrF3N2 B1395751 4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-71-9](/img/structure/B1395751.png)
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
説明
“4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyridine ring .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 226 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Spectroscopic and Theoretical Studies
- The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to optimize the geometric structure, and the non-linear optical (NLO) properties were determined, indicating potential applications in materials science (Vural & Kara, 2017).
Synthetic Methodologies
- A novel azirine strategy was developed for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing a method to incorporate the trifluoromethyl group into aminopyrroles, which could be valuable in developing new organic compounds (Khlebnikov et al., 2018).
- An orthogonal synthetic approach allowed for the creation of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, demonstrating the flexibility of pyridine derivatives as building blocks for complex structures, potentially useful in coordination chemistry and materials science (Ruiz-Crespo et al., 2022).
Applications in Organic Chemistry and Materials Science
- The displacement of iodine by in situ generated (trifluoromethyl)copper was successfully extended to the pyridine series, leading to 2-(trifluoromethyl)pyridines, demonstrating a method for introducing trifluoromethyl groups into heterocyclic compounds, which could be crucial for developing new materials and organic molecules (Cottet & Schlosser, 2002).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQCJUOLKGWKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)










